

Fidaxomicin-d7: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: *Fidaxomicin-d7*

Cat. No.: *B12074083*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity of **Fidaxomicin-d7**. **Fidaxomicin-d7** is the deuterated analog of Fidaxomicin, a narrow-spectrum macrocyclic antibiotic used for the treatment of *Clostridium difficile* infections. In research and development, particularly in pharmacokinetic and metabolic studies, **Fidaxomicin-d7** serves as an essential internal standard for quantification of Fidaxomicin in biological matrices using mass spectrometry-based assays. Ensuring the purity and well-characterized nature of this stable isotope-labeled standard is critical for the accuracy and reliability of such analytical methods.

Representative Certificate of Analysis

Below is a representative Certificate of Analysis for **Fidaxomicin-d7**, summarizing key quality control tests and typical specifications. The data presented is a synthesis of information from various suppliers and typical quality control parameters for active pharmaceutical ingredients (APIs) and stable isotope-labeled compounds.

Quantitative Data Summary

Test	Specification	Result	Method
Appearance	White to Off-White Solid	Conforms	Visual Inspection
Identity	Conforms to structure	Conforms	¹ H-NMR, MS
Purity (HPLC)	≥ 98.0%	99.6%	HPLC-UV
Isotopic Purity	≥ 98.0%	99.8%	ESI-MS
Water Content	≤ 1.0%	0.5%	Karl Fischer Titration
Residual Solvents	Meets USP <467> limits	Conforms	GC-HS
Heavy Metals	≤ 20 ppm	< 10 ppm	ICP-MS
Assay (as is)	95.0% - 105.0%	99.2%	HPLC-UV

Potential Impurities

The purity of **Fidaxomicin-d7** is not only defined by the main compound but also by the absence of related substances. During synthesis and storage, several impurities can arise. Below is a list of potential impurities that are often monitored.

Impurity Name	CAS Number
Fidaxomicin Impurity A	112396-61-9
Fidaxomicin Impurity B	N/A
Fidaxomicin Impurity C	N/A
Fidaxomicin Impurity D	N/A
Fidaxomicin Impurity E	N/A
Fidaxomicin Metabolite-OP-1118	1030825-28-5

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **Fidaxomicin-d7**. The following are representative experimental protocols for key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (containing an acidic modifier like 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 230 nm.
- Injection Volume: 10 µL.
- Sample Preparation: A solution of **Fidaxomicin-d7** is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.
- Purity Calculation: The purity is determined by the area percentage method, where the area of the **Fidaxomicin-d7** peak is divided by the total area of all peaks.
- Assay Calculation: The assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Mass Spectrometry (MS) for Identity and Isotopic Purity

- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
- Ionization Mode: Positive ion mode.
- Sample Infusion: The sample is introduced via direct infusion or through an LC system.

- **Data Analysis:** The identity is confirmed by comparing the observed mass-to-charge ratio (m/z) with the theoretical mass of **Fidaxomicin-d7**. The isotopic purity is determined by analyzing the distribution of isotopic peaks and calculating the percentage of the desired deuterated species.

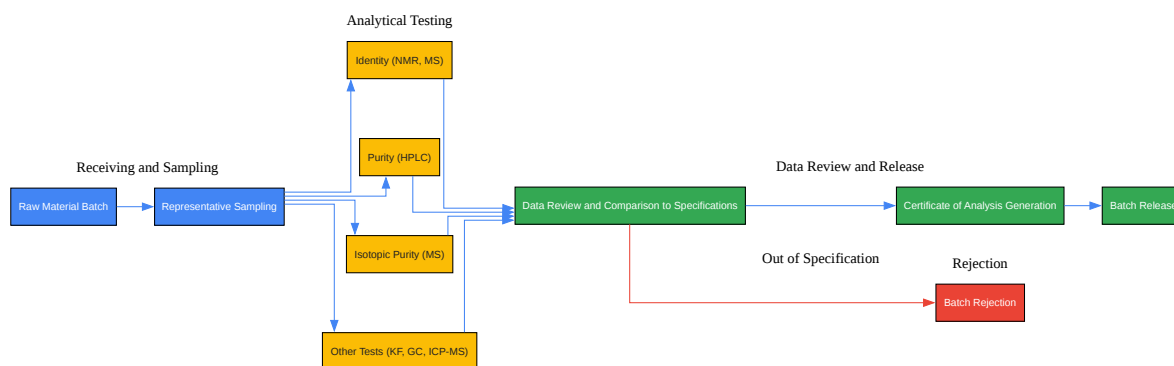
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** Deuterated chloroform ($CDCl_3$) or deuterated methanol (CD_3OD).
- **Experiment:** 1H -NMR is performed to confirm the chemical structure. The absence of signals at specific positions corresponding to the deuterated sites confirms the isotopic labeling.

Visualizations

Quality Control Workflow for Fidaxomicin-d7

The following diagram illustrates a typical workflow for the quality control analysis of a batch of **Fidaxomicin-d7**.

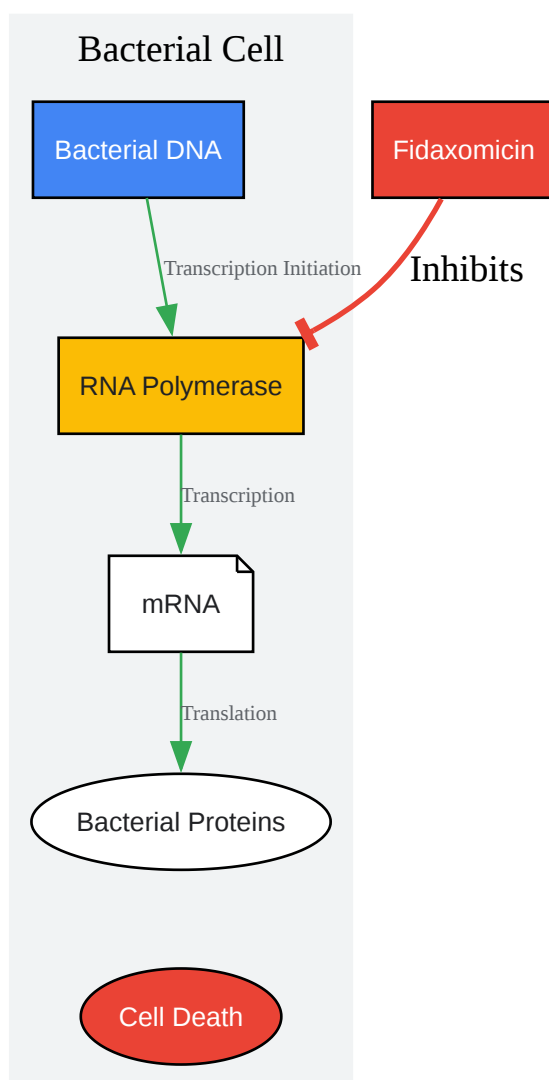


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Caption: Quality Control Workflow for **Fidaxomicin-d7**.

Mechanism of Action of Fidaxomicin

Fidaxomicin exerts its antibacterial effect by inhibiting bacterial RNA polymerase. The diagram below illustrates this mechanism.



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Caption: Fidaxomicin's Inhibition of Bacterial RNA Polymerase.

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